2-{2-Nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide
2-{2-Nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide
Brand Name:
Vulcanchem
CAS No.:
496774-92-6
VCID:
VC0391345
InChI:
InChI=1S/C18H16N4O4/c1-21-11-13(14-6-2-3-7-15(14)21)10-19-20-18(23)12-26-17-9-5-4-8-16(17)22(24)25/h2-11H,12H2,1H3,(H,20,23)/b19-10+
SMILES:
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula:
C18H16N4O4
Molecular Weight:
352.3g/mol
2-{2-Nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide
CAS No.: 496774-92-6
Main Products
VCID: VC0391345
Molecular Formula: C18H16N4O4
Molecular Weight: 352.3g/mol
CAS No. | 496774-92-6 |
---|---|
Product Name | 2-{2-Nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide |
Molecular Formula | C18H16N4O4 |
Molecular Weight | 352.3g/mol |
IUPAC Name | N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Standard InChI | InChI=1S/C18H16N4O4/c1-21-11-13(14-6-2-3-7-15(14)21)10-19-20-18(23)12-26-17-9-5-4-8-16(17)22(24)25/h2-11H,12H2,1H3,(H,20,23)/b19-10+ |
Standard InChIKey | DTCUHNHMKUQLRJ-VXLYETTFSA-N |
Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
SMILES | CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
PubChem Compound | 9558414 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume